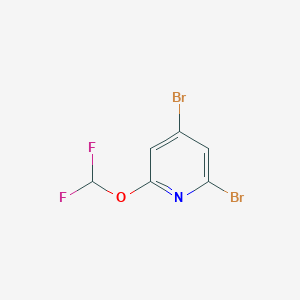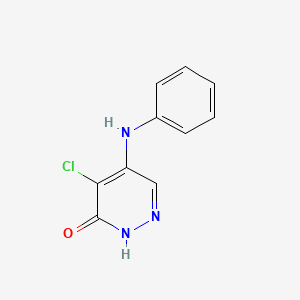
2,4-Dibromo-6-(difluoromethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dibromo-6-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H3Br2F2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and a difluoromethoxy group attached to the pyridine ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-6-(difluoromethoxy)pyridine typically involves the bromination of pyridine derivatives. One common method is the bromination of 2,6-dibromopyridine with difluoromethoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale bromination processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Organolithium compounds, Grignard reagents, palladium or copper catalysts.
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Scientific Research Applications
2,4-Dibromo-6-(difluoromethoxy)pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-(difluoromethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to altered biochemical pathways. The difluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(difluoromethoxy)pyridine
- 2-Bromo-6-(difluoromethoxy)pyridine
- 2,6-Dibromo-4-iodopyridine
Uniqueness
2,4-Dibromo-6-(difluoromethoxy)pyridine is unique due to the specific positioning of its bromine and difluoromethoxy groups. This unique structure imparts distinct chemical properties, making it more reactive in certain substitution and oxidation reactions compared to its analogs. Additionally, the presence of the difluoromethoxy group enhances its hydrophobic interactions, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H3Br2F2NO |
|---|---|
Molecular Weight |
302.90 g/mol |
IUPAC Name |
2,4-dibromo-6-(difluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3Br2F2NO/c7-3-1-4(8)11-5(2-3)12-6(9)10/h1-2,6H |
InChI Key |
YGYSXVLIFZAEHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1OC(F)F)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11783037.png)





![2-(3-Methyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11783082.png)



